Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester

Volatility Thermal stability Silylating agents

Sourcing a robust silylating agent for high-temperature chemistry is a common challenge, as standard reagents like TMSOTf can evaporate, causing stoichiometry issues. This compound offers a precise solution. - High-Temp Stability: With a predicted boiling point of ~232 °C, it remains in solution at >150 °C, preventing reagent loss and ensuring consistent results. - Enhanced Separation: Its higher density and lipophilicity improve performance in fluorous biphasic systems, enabling better catalyst retention and simpler gravitational separation.

Molecular Formula C7H9F9O4SSi
Molecular Weight 388.28 g/mol
CAS No. 136049-37-1
Cat. No. B149178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester
CAS136049-37-1
Molecular FormulaC7H9F9O4SSi
Molecular Weight388.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OS(=O)(=O)C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H9F9O4SSi/c1-22(2,3)20-21(17,18)7(15,16)6(13,14)19-5(11,12)4(8,9)10/h1-3H3
InChIKeyTXHZECVJWFWGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic Acid Trimethylsilyl Ester (CAS 136049-37-1): Procurement-Relevant Physicochemical and Structural Profile


Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester (CAS 136049-37-1) is a fluorinated organosilicon compound belonging to the class of trialkylsilyl perfluoroalkanesulfonates . It is characterized by a perfluoroether chain (CF₃CF₂OCF₂CF₂-) linked to a sulfonic acid trimethylsilyl ester group [1]. This structural motif combines the strong electron-withdrawing properties of perfluoroether sulfonic acids with a reactive silyl ester functionality, making it applicable as a silylating agent and Lewis acid catalyst in organic synthesis . The compound has a molecular formula of C₇H₉F₉O₄SSi and a molecular weight of 388.28 g/mol [1].

Why Generic Substitution of Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic Acid Trimethylsilyl Ester (CAS 136049-37-1) Is Not Recommended Without Comparative Data


Although trialkylsilyl perfluoroalkanesulfonates share a common functional group, their reactivity and physical properties are strongly influenced by the perfluoroalkyl chain length and structure . Substituting CAS 136049-37-1 with trimethylsilyl triflate (TMSOTf) or trimethylsilyl nonaflate can lead to significant differences in volatility, thermal stability, and solubility . Such differences can impact reaction conditions, workup procedures, and overall process efficiency, making direct substitution inadvisable without quantitative evidence supporting interchangeability .

Quantitative Differentiation Evidence for Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic Acid Trimethylsilyl Ester (CAS 136049-37-1) Against Closest Analogs


Boiling Point Comparison: Reduced Volatility Versus TMSOTf and TMS Nonaflate

The target compound exhibits a significantly higher predicted boiling point (232.6 °C) compared to trimethylsilyl triflate (TMSOTf, 140 °C) and trimethylsilyl nonafluorobutanesulfonate (TMS nonaflate, 61 °C at 13 mmHg) [1]. This indicates lower volatility, which can be advantageous for high-temperature reactions requiring reduced evaporative losses.

Volatility Thermal stability Silylating agents

Density Analysis: Higher Density Potentially Beneficial for Phase Separation

The predicted density of the target compound (1.477 g/cm³) is higher than that of TMSOTf (1.225-1.228 g/mL) and TMS nonaflate (1.438 g/mL) . This could enhance phase separation in fluorous biphasic systems where density differences facilitate product recovery.

Density Phase separation Fluorous biphasic systems

Lipophilicity and Fluorophilicity: LogP Comparisons

The target compound has a predicted LogP of 4.61, which is substantially higher than TMSOTf (LogP ~2.8-3.1) and similar to TMS nonaflate (LogP 4.67) [1]. This indicates enhanced partition into organic and fluorous phases, which is critical for fluorous biphasic catalysis applications.

LogP Lipophilicity Fluorophilicity

Application Scenarios for Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic Acid Trimethylsilyl Ester (CAS 136049-37-1) Based on Quantitative Differentiation


High-Temperature Silylation Reactions Where Volatility Must Be Minimized

Based on the boiling point evidence, this compound is suited for high-temperature silylation reactions (e.g., >150 °C) where lower-boiling alternatives like TMSOTf or TMS nonaflate would evaporate, leading to reagent loss and inconsistent stoichiometry. Its predicted bp of ~232 °C enables its use in challenging thermal conditions without specialized reflux setups .

Fluorous Biphasic Catalysis Requiring Enhanced Phase Separation

The higher density and LogP values suggest improved performance in fluorous biphasic systems. The compound's greater lipophilicity facilitates retention in the fluorous phase, while the density difference aids gravitational separation, potentially reducing cross-contamination and improving catalyst recycling [1].

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